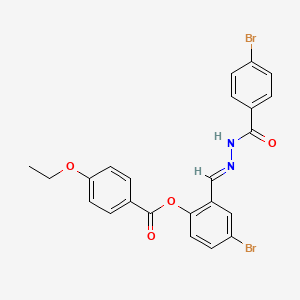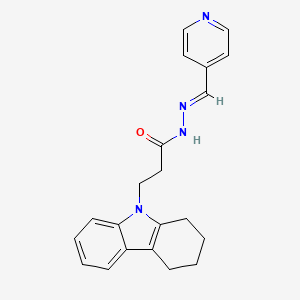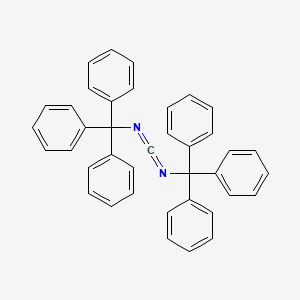
n,n'-Ditritylcarbodiimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Ditritylcarbodiimide is an organic compound with the molecular formula C39H30N2. It belongs to the class of carbodiimides, which are characterized by the functional group RN=C=NR. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
The synthesis of N,N’-Ditritylcarbodiimide typically involves the reaction of tritylamine with trityl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbodiimide group. The reaction can be represented as follows:
[ \text{Tritylamine} + \text{Trityl isocyanate} \rightarrow \text{N,N’-Ditritylcarbodiimide} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction .
Analyse Chemischer Reaktionen
N,N'-Ditritylcarbodiimid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um Tritylisocyanat und Tritylamin zu bilden.
Reduktion: Die Reduktion von N,N'-Ditritylcarbodiimid kann Tritylamin ergeben.
Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, bei denen die Carbodiimidgruppe durch andere Nukleophile ersetzt wird.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Tritylamin und Tritylisocyanat .
Wissenschaftliche Forschungsanwendungen
N,N'-Ditritylcarbodiimid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese verwendet, insbesondere bei der Bildung von Amiden und Estern.
Biologie: Diese Verbindung wird zur Modifikation von Proteinen und Peptiden verwendet, was die Untersuchung der Proteinstruktur und -funktion unterstützt.
Wirkmechanismus
Der Wirkungsmechanismus von N,N'-Ditritylcarbodiimid beruht auf seiner Fähigkeit, stabile kovalente Bindungen mit Nukleophilen zu bilden. Diese Eigenschaft wird in verschiedenen chemischen Reaktionen genutzt, bei denen die Carbodiimidgruppe als Elektrophil wirkt und mit Nukleophilen wie Aminen und Alkoholen reagiert. Die beteiligten molekularen Ziele und Pfade umfassen die Bildung stabiler Amid- und Esterbindungen .
Vergleich Mit ähnlichen Verbindungen
N,N'-Ditritylcarbodiimid kann mit anderen Carbodiimiden wie N,N'-Dicyclohexylcarbodiimid und N,N'-Diisopropylcarbodiimid verglichen werden. Während all diese Verbindungen die Carbodiimid-Funktionelle Gruppe gemeinsam haben, unterscheiden sie sich in ihren Substituenten und physikalischen Eigenschaften:
N,N'-Dicyclohexylcarbodiimid: Häufig in der Peptidsynthese verwendet, ist es bei Raumtemperatur ein wachsartig fester Stoff.
N,N'-Diisopropylcarbodiimid: Als Flüssigkeit leichter zu handhaben, wird es ebenfalls in der Peptidsynthese und anderen organischen Reaktionen verwendet.
N,N'-Ditritylcarbodiimid ist aufgrund seiner Tritylreste einzigartig, die sterische Hinderung erzeugen und seine Reaktivität und Stabilität beeinflussen .
Eigenschaften
CAS-Nummer |
6308-52-7 |
|---|---|
Molekularformel |
C39H30N2 |
Molekulargewicht |
526.7 g/mol |
IUPAC-Name |
N,N'-ditritylmethanediimine |
InChI |
InChI=1S/C39H30N2/c1-7-19-32(20-8-1)38(33-21-9-2-10-22-33,34-23-11-3-12-24-34)40-31-41-39(35-25-13-4-14-26-35,36-27-15-5-16-28-36)37-29-17-6-18-30-37/h1-30H |
InChI-Schlüssel |
UCWBROASQNFIQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N=C=NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013698.png)
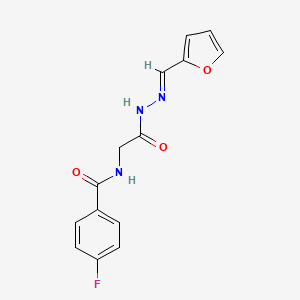
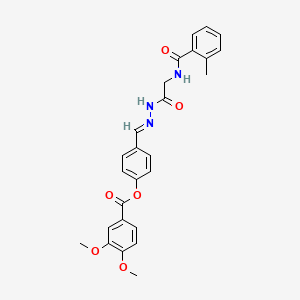
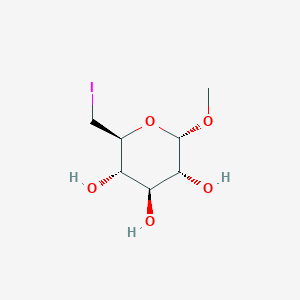
![3-[(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12013712.png)
![2-(cyclohexylamino)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12013732.png)
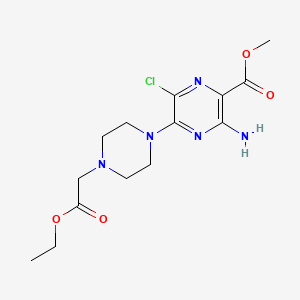

![(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12013741.png)
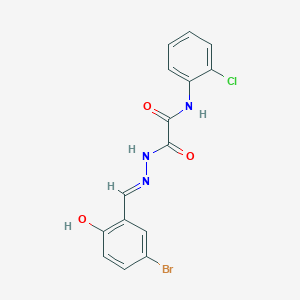
![ethyl 5-[(E)-2-(2-methoxyphenyl)ethenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12013768.png)
![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12013775.png)
